Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
CAS No.: 122115-52-0
Cat. No.: VC20846585
Molecular Formula: C15H19ClO3
Molecular Weight: 282.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122115-52-0 |
|---|---|
| Molecular Formula | C15H19ClO3 |
| Molecular Weight | 282.76 g/mol |
| IUPAC Name | ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
| Standard InChI | InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 |
| Standard InChI Key | LOYUVAMHOITAML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl |
Introduction
Physical and Chemical Properties
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate possesses distinct physicochemical properties that directly influence its behavior in chemical reactions and biological systems. These fundamental characteristics are summarized in Table 1.
Table 1: Basic Physical and Chemical Properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
| Property | Value |
|---|---|
| CAS Number | 122115-52-0 |
| Molecular Formula | C₁₅H₁₉ClO₃ |
| Molecular Weight | 282.76 g/mol |
| IUPAC Name | ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
| Standard InChI | InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 |
| Standard InChIKey | LOYUVAMHOITAML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl |
The compound contains three key functional groups that determine its chemical behavior:
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Ethyl ester group (-COOC₂H₅): Contributes to the compound's moderate polarity and provides a site for hydrolysis and transesterification reactions.
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Ketone group (C=O): Presents a reactive site for nucleophilic addition reactions and can undergo reduction to form secondary alcohols.
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4-Chlorophenyl group: The presence of the electronegative chlorine atom affects the electronic distribution within the aromatic ring, influencing the compound's reactivity in aromatic substitution reactions.
Synthesis Methods
The synthesis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate typically involves sophisticated organic chemistry techniques. While direct synthesis information for this specific compound is limited in the available literature, we can extrapolate from related compounds with similar structural features.
Esterification Approach
One probable synthetic route involves the esterification of 7-(4-chlorophenyl)-7-oxoheptanoic acid with ethanol. This reaction requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the equilibrium toward ester formation. The reaction typically proceeds through the following steps:
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Activation of the carboxylic acid by protonation
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Nucleophilic attack by ethanol
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Proton transfer and dehydration
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Deprotonation to form the ester product
Alternative Synthetic Pathways
Drawing parallels from the synthesis of related compounds like Ethyl 7-chloro-2-oxoheptanoate, alternative approaches might include:
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Grignard reaction followed by esterification: This would involve preparing a Grignard reagent from 4-chlorobromobenzene, reacting it with a suitable ω-formyl ester, followed by oxidation of the resulting alcohol .
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Friedel-Crafts acylation: Reaction of chlorobenzene with an appropriately functionalized acyl chloride derivative of ethyl heptanoate in the presence of a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions
The presence of multiple functional groups in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate enables it to participate in various chemical transformations, making it a versatile building block in organic synthesis.
Oxidation Reactions
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate can undergo oxidation at its ketone functional group using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. These reactions can lead to carbon-carbon bond cleavage, resulting in the formation of carboxylic acid products. The oxidation process typically follows free radical or concerted mechanisms depending on the specific reagents employed.
Reduction Reactions
The ketone group in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The milder reducing agent NaBH₄ is typically preferred when selective reduction of the ketone is desired while preserving the ester functionality. The stronger reducing agent LiAlH₄ can reduce both the ketone and ester groups to their corresponding alcohols.
Substitution Reactions
The compound can undergo nucleophilic aromatic substitution reactions where the chlorine atom on the phenyl ring is replaced by various nucleophiles. These substitutions typically require activating conditions due to the para position of the chlorine relative to the carbonyl group. The electron-withdrawing effect of the carbonyl group can facilitate these substitution reactions by making the chlorine a better leaving group.
Table 2: Major Products from Chemical Reactions of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
| Reaction Type | Reagents | Major Products | Reaction Conditions |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid derivatives | Acidic conditions, room temperature to elevated temperature |
| Reduction (Selective) | NaBH₄ | Ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate | 0-25°C, methanol or ethanol solvent |
| Reduction (Complete) | LiAlH₄ | 7-(4-chlorophenyl)-7-hydroxyheptanol | 0-25°C, anhydrous ether or THF |
| Nucleophilic Substitution | Nucleophiles (e.g., CH₃O⁻) | Ethyl 7-(4-substituted-phenyl)-7-oxoheptanoate | Varies depending on nucleophile |
| Hydrolysis | NaOH or KOH | 7-(4-chlorophenyl)-7-oxoheptanoic acid | Aqueous conditions, room temperature to reflux |
Comparative Analysis with Related Compounds
Understanding the properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate in relation to structurally similar compounds provides valuable insights into structure-property relationships. The search results mention several related compounds, including Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate and Ethyl 7-chloro-2-oxoheptanoate.
Table 3: Comparative Analysis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | 122115-52-0 | C₁₅H₁₉ClO₃ | 282.76 | 4-chlorophenyl at C-7 position |
| Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | 898757-54-5 | C₁₇H₂₄O₄ | 292.4 | 4-ethoxyphenyl at C-7 position |
| Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 | C₉H₁₅ClO₃ | 206.67 | Chlorine at C-7, ketone at C-2 |
| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | 122115-54-2 | C₁₆H₂₂O₄ | Not specified in sources | 4-methoxyphenyl at C-7 position |
Structure-Property Relationships
The structural variations among these compounds result in significant differences in their physicochemical and potentially biological properties:
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Electronic Effects: The 4-chlorophenyl group in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate exhibits electron-withdrawing properties, whereas the 4-ethoxyphenyl group in Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate is electron-donating. This difference affects the electron density distribution across the molecule, influencing reactivity patterns particularly at the carbonyl carbon.
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Lipophilicity: The presence of the chlorine atom in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate likely confers higher lipophilicity compared to compounds with oxygen-containing substituents such as ethoxy or methoxy groups. This increased lipophilicity could enhance membrane permeability in biological systems.
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Molecular Recognition: The different para substituents (chloro, ethoxy, methoxy) present distinct electronic and steric profiles that would influence how these molecules interact with biological targets, potentially resulting in varying biological activities.
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